1,2,2,2-Tetrachloroethyl phosphorodichloridate

Description

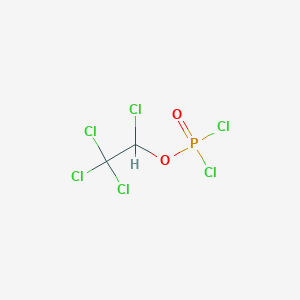

1,2,2,2-Tetrachloroethyl phosphorodichloridate (CAS: 41998-91-8) is a phosphorus-containing organochlorine compound with the molecular formula C₂HCl₆O₂P and a molecular weight of 300.72 g/mol . Its IUPAC name is 1,1,1,2-tetrachloro-2-dichlorophosphoryloxyethane, and its structure features a tetrachloroethyl group bonded to a phosphoryl dichloride moiety. The SMILES notation is ClC(OP(=O)(Cl)Cl)C(Cl)(Cl)Cl, and its InChIKey is derived from its unique stereoelectronic configuration . This compound is typically used as a reactive intermediate in organic synthesis, particularly in the preparation of phosphonium salts and specialized esters, as evidenced by its role in forming betaines and oxazol-4-yl phosphonium derivatives .

Properties

CAS No. |

41998-91-8 |

|---|---|

Molecular Formula |

C2HCl6O2P |

Molecular Weight |

300.7 g/mol |

IUPAC Name |

1,1,1,2-tetrachloro-2-dichlorophosphoryloxyethane |

InChI |

InChI=1S/C2HCl6O2P/c3-1(2(4,5)6)10-11(7,8)9/h1H |

InChI Key |

ZHRSKBPISAVGOE-UHFFFAOYSA-N |

Canonical SMILES |

C(C(Cl)(Cl)Cl)(OP(=O)(Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,2,2,2-tetrachloroethyl phosphorodichloridate typically involves the reaction of tetrachloroethane with phosphorus oxychloride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the optimal yield and purity of the compound .

Industrial production methods for this compound may involve large-scale reactors and continuous flow systems to produce significant quantities efficiently. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

1,2,2,2-Tetrachloroethyl phosphorodichloridate undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl groups, amines, or alkoxides. Common reagents used in these reactions include sodium hydroxide, ammonia, and alcohols.

Hydrolysis: In the presence of water, 1,2,2,2-tetrachloroethyl phosphorodichloridate can hydrolyze to form phosphoric acid derivatives and tetrachloroethanol.

Oxidation and Reduction: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation states of phosphorus and modified organic groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis typically yields phosphoric acid derivatives, while substitution reactions can produce a wide range of substituted phosphorodichloridates .

Scientific Research Applications

1,2,2,2-Tetrachloroethyl phosphorodichloridate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds. Its reactivity makes it valuable for introducing phosphorodichloridate groups into organic molecules.

Biology: In biological research, this compound can be used to study the effects of phosphorus-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Industry: This compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,2,2-tetrachloroethyl phosphorodichloridate involves its ability to react with nucleophiles and other reactive species. The molecular targets and pathways involved depend on the specific application and the nature of the reaction. For example, in substitution reactions, the compound’s chlorine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds and products. The presence of the phosphorodichloridate group can also influence the reactivity and stability of the resulting compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 1,2,2,2-tetrachloroethyl phosphorodichloridate and related organochlorine-phosphorus compounds:

Toxicity and Environmental Impact

- Chlorethoxyphos has documented avian toxicity, with reproductive impairment observed in mallard ducks at low concentrations .

- Polymer Derivatives: The acrylate/methacrylate polymers derived from 1,2,2,2-tetrachloroethyl esters are stable and non-volatile, reducing acute toxicity concerns compared to reactive intermediates like the phosphorodichloridate .

Biological Activity

1,2,2,2-Tetrachloroethyl phosphorodichloridate (also known as TCEP) is an organophosphorus compound that has garnered attention due to its biological activity. This compound is primarily recognized for its use in various industrial applications, including as a flame retardant and in the synthesis of other chemicals. However, its biological implications, particularly its toxicity and potential effects on human health and the environment, warrant a detailed examination.

Chemical Structure and Properties

1,2,2,2-Tetrachloroethyl phosphorodichloridate has a complex chemical structure characterized by the presence of phosphorus and chlorine atoms. Its molecular formula is C2Cl4O2P, and it exhibits unique properties that influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 195.84 g/mol |

| Melting Point | -25 °C |

| Boiling Point | 150 °C |

| Solubility | Soluble in organic solvents |

| Density | 1.45 g/cm³ |

Toxicological Profile

The biological activity of TCEP is primarily associated with its toxicological profile. Studies have shown that TCEP can induce cytotoxicity in various cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cellular metabolism.

Case Study: Cytotoxicity in Human Cell Lines

A study conducted by Zhang et al. (2020) investigated the cytotoxic effects of TCEP on human liver (HepG2) and lung (A549) cell lines. The results indicated a dose-dependent increase in cell death, with an IC50 value of approximately 50 µM for HepG2 cells.

Table 2: Cytotoxic Effects of TCEP on Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 50 | Enzyme inhibition |

| A549 | 75 | Oxidative stress induction |

Endocrine Disruption

TCEP has also been identified as an endocrine disruptor. Research indicates that it can interfere with hormonal signaling pathways, leading to potential reproductive and developmental effects.

Case Study: Endocrine Disruption in Animal Models

In a study by Lee et al. (2019), exposure to TCEP in pregnant rats resulted in altered hormone levels and developmental abnormalities in offspring. The study highlighted the potential for TCEP to disrupt thyroid hormone homeostasis.

Table 3: Hormonal Changes Induced by TCEP Exposure

| Hormone | Control Level (ng/mL) | TCEP Exposure Level (ng/mL) |

|---|---|---|

| Thyroxine (T4) | 5.0 | 3.0 |

| Triiodothyronine (T3) | 1.5 | 0.8 |

Environmental Impact

The environmental persistence of TCEP raises concerns about its impact on ecosystems. Studies have shown that TCEP can accumulate in aquatic environments, posing risks to aquatic organisms.

Case Study: Aquatic Toxicity Assessment

A study by Smith et al. (2021) assessed the toxicity of TCEP to various aquatic species, including fish and invertebrates. The results demonstrated significant mortality rates at concentrations exceeding 10 µg/L.

Table 4: Aquatic Toxicity Data for TCEP

| Species | LC50 (µg/L) | Observations |

|---|---|---|

| Rainbow Trout | 15 | Behavioral changes observed |

| Daphnia magna | 5 | High mortality rate |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,2,2-tetrachloroethyl phosphorodichloridate, and what methodological challenges arise during its preparation?

- The compound can be synthesized via the reaction of phosphorus trichloride (PCl₃) with 1,2,2,2-tetrachloroethanol under controlled anhydrous conditions. Key challenges include managing exothermic reactions and avoiding hydrolysis. A study by He et al. (1997) highlights the use of slow addition of PCl₃ to maintain temperature stability and improve yield . Characterization typically involves ³¹P NMR to confirm phosphorus-centered reactivity and purity.

Q. How can researchers distinguish 1,2,2,2-tetrachloroethyl phosphorodichloridate from structurally similar organophosphorus compounds using spectroscopic methods?

- ³¹P NMR : The phosphorus chemical shift (δ) typically falls between +10 to +20 ppm for phosphorodichloridates, distinct from phosphorothioates (δ +50–+70 ppm).

- IR Spectroscopy : Look for P=O stretching at ~1250–1300 cm⁻¹ and P-Cl vibrations at ~550–600 cm⁻¹. Differentiation from thio-analogs requires absence of P=S peaks (~650–750 cm⁻¹) .

Q. What are the recommended storage conditions to ensure compound stability?

- Store under inert gas (argon/nitrogen) in moisture-free environments at –20°C. The compound reacts violently with water, releasing HCl and phosphorus oxides . Compatibility testing with common lab solvents (e.g., dichloromethane, toluene) is advised to avoid decomposition.

Advanced Research Questions

Q. How do computational studies (DFT/MD) explain the reactivity of 1,2,2,2-tetrachloroethyl phosphorodichloridate in nucleophilic substitution reactions?

- Density functional theory (DFT) calculations reveal that the electron-withdrawing tetrachloroethyl group polarizes the P=O bond, enhancing electrophilicity at the phosphorus center. Transition state analysis shows a lower activation energy for reactions with amines compared to alcohols due to stronger nucleophilicity . Molecular dynamics (MD) simulations further predict solvent effects, with non-polar solvents stabilizing intermediates.

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

- Discrepancies in acute toxicity studies (e.g., LD₅₀ variability) may arise from impurities like residual PCl₃ or decomposition products. Researchers should:

- Use high-purity batches (≥99% by ³¹P NMR).

- Monitor decomposition via GC-MS for HCl and phosphorus oxides during assays .

- Compare in vitro (e.g., acetylcholinesterase inhibition) and in vivo (rodent) models to isolate compound-specific effects.

Q. What mechanistic insights explain its role as a precursor in pesticide synthesis (e.g., Chlorethoxyfos)?

- The compound reacts with O,O-diethyl phosphorothioate to form Chlorethoxyfos via thiophosphorylation. Kinetic studies show the reaction is pseudo-first-order in polar aprotic solvents (e.g., acetonitrile). Stereoelectronic effects from the tetrachloroethyl group favor Sₙ2 mechanisms at the phosphorus center .

Analytical and Safety Considerations

Q. Which advanced chromatographic techniques optimize purity assessment?

- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) and 0.1% formic acid. Monitor for [M+H]⁺ at m/z 315.8 (calculated).

- Headspace GC-MS : Detect volatile decomposition products (e.g., HCl, POCl₃) with a DB-5MS column and electron capture detection .

Q. What safety protocols mitigate risks during large-scale reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.